2-amino-N-benzyl-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Overview
Description
This compound is a complex heterocyclic structure with intriguing properties. Let’s break it down:
Name: 2-amino-N-benzyl-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Structure: !Compound Structure
Preparation Methods
Synthetic Routes::
Benzylamine Addition: Start with a suitable precursor (e.g., quinoxaline-3-carboxylic acid) and react it with benzylamine under appropriate conditions to introduce the benzyl group.
Phenylethylamine Addition: Similarly, react the intermediate compound from step 1 with phenylethylamine to incorporate the phenylethyl group.
Amidation: Finally, amidate the resulting compound by reacting it with ammonia or an amine derivative to form the carboxamide.
- Large-scale production typically involves multi-step synthesis, purification, and isolation.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions due to its functional groups.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block for novel heterocyclic compounds.
Biology: Investigated for potential biological activities (e.g., antimicrobial, anticancer).
Medicine: May exhibit pharmacological effects (e.g., targeting specific receptors).
Mechanism of Action
Targets: Interacts with specific receptors or enzymes.
Pathways: Modulates cellular signaling pathways (e.g., MAPK, PI3K/Akt).
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to other related compounds.
Similar Compounds: Include analogs like 1H-pyrrolo[2,3-b]quinoxaline derivatives.
Properties
Molecular Formula |
C26H23N5O |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
2-amino-N-benzyl-1-(2-phenylethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C26H23N5O/c27-24-22(26(32)28-17-19-11-5-2-6-12-19)23-25(30-21-14-8-7-13-20(21)29-23)31(24)16-15-18-9-3-1-4-10-18/h1-14H,15-17,27H2,(H,28,32) |
InChI Key |
CIDUNHGMOOHLIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5=CC=CC=C5)N |
Origin of Product |
United States |
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